molecular formula C9H12OS B1586424 2-(Trimethylacetyl)thiophene CAS No. 20409-48-7

2-(Trimethylacetyl)thiophene

Cat. No. B1586424
M. Wt: 168.26 g/mol
InChI Key: PMUOKYKJIKZPIR-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

Following the procedure of Example 10a, substituting 3-bromo-4-(1-oxopropyl)thiophene, from step 52a above, for the 2,2-dimethyl-1-thiophenyl-1-propanone in step 10a, the title compound was prepared in 66% yield. NMR (CDCl3) δ:7.22 (d, J=3 Hz, 1H), 6.95 (d, J=3 Hz, 1H), 2.56 (t, 7.5 Hz, 2H), 1.65 (sextet, J=7.5 Hz, 2H), 0.98 (t, J=7.5 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([C:7](=O)[CH2:8][CH3:9])=[CH:5][S:4][CH:3]=1.CC(C)(C)C(C1SC=CC=1)=O>>[Br:1][C:2]1[C:6]([CH2:7][CH2:8][CH3:9])=[CH:5][S:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)C=1SC=CC1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC=C1CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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